![molecular formula C13H16BrNO3 B1389837 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide CAS No. 1138442-58-6](/img/structure/B1389837.png)
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Overview
Description
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16BrNO3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of -20°C .Scientific Research Applications
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has been used in a variety of scientific research applications, including drug design and delivery, protein folding, and enzyme catalysis. In drug design, this compound can be used to synthesize compounds with potential therapeutic applications. In protein folding, this compound can be used to study the folding of proteins and their interactions with other molecules. In enzyme catalysis, this compound can be used to study the mechanism of enzyme-catalyzed reactions. In addition, this compound can be used in a variety of other research applications, such as organic synthesis, polymer synthesis, and biochemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These receptors play a crucial role in bacterial communication and biofilm formation.
Mode of Action
This compound acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and the quorum-sensing repressor, thereby disrupting their normal function .
Biochemical Pathways
The compound interferes with the quorum sensing system, a key biochemical pathway in bacteria. This system allows bacteria to communicate and coordinate their behavior, including biofilm formation and virulence . By inhibiting the quorum-sensing repressor, the compound disrupts these processes .
Pharmacokinetics
Its molecular weight of314.18 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
By inhibiting the LuxR-type receptor and the quorum-sensing repressor, this compound disrupts bacterial communication and biofilm formation . This can potentially reduce the virulence of the bacteria and make them more susceptible to antibiotics .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide in lab experiments is its versatility. This compound can be used in a variety of applications, from drug design and delivery to protein folding and enzyme catalysis. In addition, this compound is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, one of the limitations of using this compound is that its exact mechanism of action is still not completely understood.
Future Directions
2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is the development of new compounds with potential therapeutic applications. In addition, this compound could be used to study the mechanism of enzyme-catalyzed reactions and to develop new drugs that target specific enzymes. This compound could also be used to study the structure and function of proteins and other molecules, as well as to study the structure and function of enzymes. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new drugs that target specific biochemical and physiological pathways.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
2-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-11-5-1-2-6-12(11)18-9-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKSVJEGVKIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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